Regaloside B

説明

Regaloside B is a natural compound found in plants and is a member of a group of compounds known as flavonoids. Flavonoids are secondary metabolites of plants and are known to have a wide range of biological activities. Regaloside B has been studied for its potential medicinal properties, including anti-inflammatory, anti-cancer, and anti-viral activities.

科学的研究の応用

Extraction from Lilium lancifolium Thunb

Regaloside B is one of the main types of phenolic acids that can be extracted from the bulbs of Lilium lancifolium Thunb . Deep eutectic solvents (DESs) have been optimized to simultaneously extract Regaloside B, along with Regaloside C and Regaloside E, and polysaccharides from these bulbs . This extraction method is fast, effective, and has higher efficiencies than those obtained using conventional organic solvents .

Antioxidant Activities

Regaloside B has been identified as one of the characteristic phytochemicals in lily bulbs . Research has shown that with an increase in microwave power and treatment time, the content of Regaloside B in lily bulbs increases dramatically . This increase in Regaloside B content is associated with enhanced antioxidant activities in the lily bulbs . Therefore, Regaloside B could potentially be used in the development of antioxidant-rich foods or supplements.

Potential Use in Pharmaceuticals

Considering the biodegradability and pharmaceutical acceptability of DESs, the extraction of Regaloside B using these solvents could have wide applications in the extraction of natural products . This could potentially lead to the development of new pharmaceutical products.

特性

IUPAC Name |

[(2S)-3-acetyloxy-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] (E)-3-(4-hydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O11/c1-11(22)28-9-14(30-20-19(27)18(26)17(25)15(8-21)31-20)10-29-16(24)7-4-12-2-5-13(23)6-3-12/h2-7,14-15,17-21,23,25-27H,8-10H2,1H3/b7-4+/t14-,15?,17?,18?,19?,20?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQKQOLPNKNHLBO-KRJCNZRASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(COC(=O)C=CC1=CC=C(C=C1)O)OC2C(C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H](COC(=O)/C=C/C1=CC=C(C=C1)O)OC2C(C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20420049 | |

| Record name | Regaloside B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20420049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Regaloside B | |

CAS RN |

114420-67-6 | |

| Record name | Regaloside B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20420049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

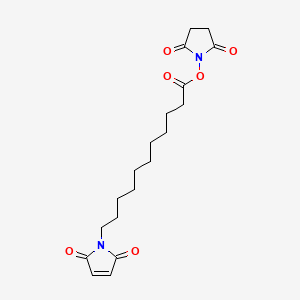

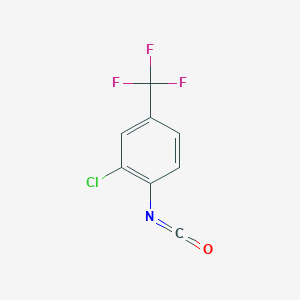

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

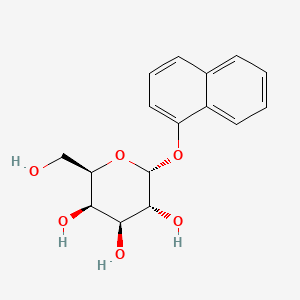

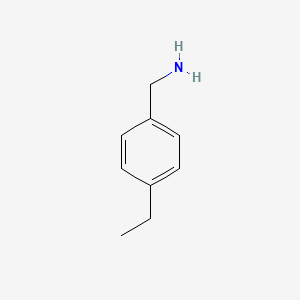

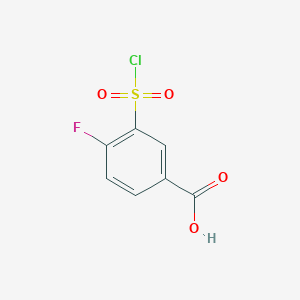

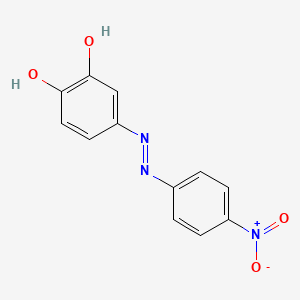

Feasible Synthetic Routes

Q & A

Q1: What is the chemical structure of Regaloside B and how was it characterized?

A1: Regaloside B is a phenylpropanoid with the IUPAC name 1-O-p-coumaroyl-2-O-β-glucopyranosyl-3-O-acetylglycerol. [] While its molecular formula and weight aren't explicitly mentioned in the provided abstracts, its structure was elucidated using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C) and Mass Spectrometry (MS). [] These techniques allowed researchers to determine the arrangement of atoms and functional groups within the molecule.

Q2: How does the extraction method influence the yield of Regaloside B from Lilium species?

A2: [] found that Deep Eutectic Solvents (DESs) provided a more efficient extraction method for Regaloside B from Lilium lancifolium Thunb. bulbs compared to conventional organic solvents. This highlights the importance of optimizing extraction techniques for maximizing the yield of this compound.

Q3: How is Regaloside B quantified in complex mixtures?

A4: High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) detection is a key analytical technique for quantifying Regaloside B. [] Researchers establish a chromatographic fingerprint of the sample, identifying Regaloside B by comparing its retention time and UV spectrum to a known standard. This method allows for the quantification of Regaloside B even in complex mixtures like plant extracts.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。